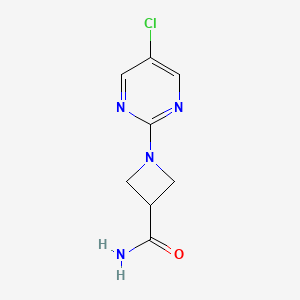

1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxamide

Descripción

Propiedades

IUPAC Name |

1-(5-chloropyrimidin-2-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN4O/c9-6-1-11-8(12-2-6)13-3-5(4-13)7(10)14/h1-2,5H,3-4H2,(H2,10,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSKYHIVCQYJBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=C(C=N2)Cl)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxamide typically involves the following steps:

Formation of the Chloropyrimidine Ring: The chloropyrimidine ring can be synthesized through the chlorination of pyrimidine derivatives using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Azetidine Ring Formation: The azetidine ring is formed through cyclization reactions involving appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The chloropyrimidine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols, leading to the formation of substituted pyrimidine derivatives.

Oxidation and Reduction: The azetidine ring can be oxidized or reduced under appropriate conditions, leading to the formation of azetidine-3-carboxylic acid or azetidine-3-carboxylate derivatives.

Common reagents used in these reactions include bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3), acids like hydrochloric acid (HCl) or sulfuric acid (H2SO4), and oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Aplicaciones Científicas De Investigación

1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer, infectious diseases, and inflammatory conditions.

Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mecanismo De Acción

The mechanism of action of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of kinases or proteases, which are critical for cell signaling and proliferation. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparación Con Compuestos Similares

1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxamide can be compared with other similar compounds, such as:

1-(5-Bromopyrimidin-2-yl)azetidine-3-carboxamide: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.

1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide: Contains a fluorine atom, which can influence the compound’s stability and interaction with biological targets.

1-(5-Methylpyrimidin-2-yl)azetidine-3-carboxamide: The presence of a methyl group can affect the compound’s lipophilicity and pharmacokinetic properties.

Actividad Biológica

1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxamide is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chlorinated pyrimidine ring linked to an azetidine moiety, which contributes to its unique pharmacological properties. The presence of the azetidine ring is particularly notable as it can enhance the compound's interaction with biological targets, potentially leading to various therapeutic effects.

Anticancer and Anti-inflammatory Properties

Research indicates that 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxamide exhibits promising anticancer and anti-inflammatory activities. Similar compounds have demonstrated effectiveness in inhibiting cancer cell proliferation and reducing inflammation in various models.

Mechanism of Action : The compound may act as an inhibitor in critical biochemical pathways involved in cancer progression and inflammatory responses. Its structural components suggest potential interactions with specific receptors or enzymes that regulate these processes.

Binding Affinity Studies

Preliminary studies have focused on the binding affinity of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxamide to various biological targets. These studies are crucial for understanding the pharmacodynamics of the compound and its potential side effects. Data suggest that it may interact with receptors involved in metabolic regulation and cell signaling pathways.

Structure-Activity Relationship (SAR)

The SAR analysis of compounds similar to 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxamide reveals important insights into how structural modifications can influence biological activity. Notable examples include:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Chloro-2-pyrimidinamine | Pyrimidine ring with amino group | Antimicrobial activity |

| 4-Azetidinone derivatives | Azetidine ring with varied substituents | Anti-inflammatory properties |

| Pyrimidine-based kinase inhibitors | Pyrimidine core with diverse groups | Anticancer activity |

The unique combination of a chlorinated pyrimidine and an azetidine structure in 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxamide may confer distinct pharmacological properties not observed in other similar compounds, suggesting potential for novel therapeutic applications.

Synthesis

The synthesis of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxamide typically involves several steps, including:

- Formation of the Azetidine Ring : Utilizing appropriate reagents to construct the azetidine structure.

- Chlorination of the Pyrimidine Ring : Introducing a chlorine atom at the 5-position of the pyrimidine.

- Carboxamide Formation : Converting the carboxylic acid to a carboxamide under suitable conditions.

These methods allow for efficient synthesis while providing opportunities for further modifications to enhance biological activity or selectivity.

Case Studies

Several studies have explored the biological activity of compounds related to 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxamide:

- In Vitro Studies : Investigations have demonstrated that derivatives exhibit significant inhibition of cancer cell lines, suggesting their potential as anticancer agents.

- In Vivo Models : Animal studies have shown that these compounds can reduce tumor growth and inflammation, supporting their therapeutic potential.

Q & A

Basic: What are the key considerations for synthesizing 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxamide in academic laboratories?

Answer:

The synthesis typically involves nucleophilic substitution on 5-chloro-2-aminopyrimidine followed by amidation of the azetidine ring. Critical steps include:

- Reaction optimization : Use quantum chemical calculations (e.g., DFT) to predict reactive sites and intermediates, reducing trial-and-error experimentation .

- Purification : Employ column chromatography or recrystallization, validated via HPLC (>98% purity) .

- Yield improvement : Apply factorial design (e.g., 2^k designs) to test variables like temperature, solvent polarity, and catalyst loading .

Basic: How should researchers characterize the compound’s structural and chemical properties?

Answer:

A multi-technique approach is essential:

- Structural confirmation : Use ^1H/^13C NMR and high-resolution mass spectrometry (HRMS) to verify the pyrimidine and azetidine moieties .

- Purity analysis : Optimize HPLC conditions (e.g., mobile phase ratio, column type) via response surface methodology (RSM) .

- Solubility/stability : Conduct accelerated stability studies under varied pH and temperature, analyzed via UV-Vis spectroscopy .

Basic: What in vitro assays are recommended for preliminary biological activity screening?

Answer:

- Target engagement : Use kinase inhibition assays (e.g., ADP-Glo™) with positive/negative controls to validate selectivity .

- Cytotoxicity : Employ MTT assays on cell lines (e.g., HEK293), ensuring dose-response curves are statistically validated (p<0.05) .

Advanced: How can computational methods guide mechanistic studies of its reactivity?

Answer:

- Reaction pathways : Perform ab initio molecular dynamics (AIMD) simulations to map energy barriers for chloropyrimidine substitution .

- Docking studies : Use AutoDock Vina to predict binding affinities to kinase targets (e.g., JAK2), correlating with experimental IC50 values .

Advanced: How to resolve contradictions in kinetic data during reaction mechanism studies?

Answer:

- Statistical validation : Apply ANOVA to identify outliers or systematic errors in rate constant measurements .

- Isotope labeling : Use ^18O or deuterated analogs to trace intermediate formation via LC-MS .

Advanced: What strategies mitigate stability issues in long-term storage?

Answer:

- DOE-based stability testing : Design experiments varying humidity, temperature, and light exposure, modeled via Arrhenius equations .

- Excipient screening : Use differential scanning calorimetry (DSC) to identify stabilizers (e.g., cyclodextrins) that reduce degradation .

Advanced: How to optimize selectivity for specific biological targets?

Answer:

- Structure-activity relationship (SAR) : Synthesize analogs with modified azetidine substituents and compare inhibition profiles using heatmap clustering .

- Free-energy perturbation (FEP) : Predict binding energy differences between homologous targets (e.g., EGFR vs. HER2) .

Advanced: What methodologies address scalability challenges in multi-step synthesis?

Answer:

- Process simulation : Use COMSOL Multiphysics to model heat/mass transfer in flow reactors, minimizing side reactions .

- Membrane separation : Optimize nanofiltration parameters (e.g., pore size, pressure) to isolate intermediates .

Advanced: How to design experiments for toxicity prediction in early-stage research?

Answer:

- In silico ADMET : Use platforms like SwissADME to predict hepatotoxicity and CYP450 interactions .

- Metabolite profiling : Incubate with liver microsomes and analyze via UPLC-QTOF-MS to identify reactive metabolites .

Advanced: How to validate contradictory bioactivity data across research groups?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.